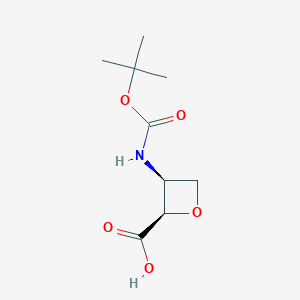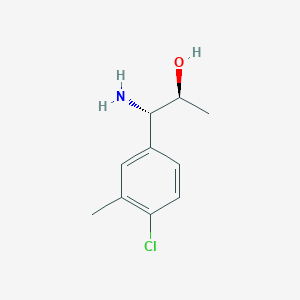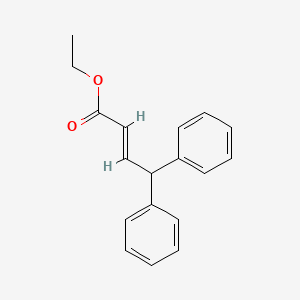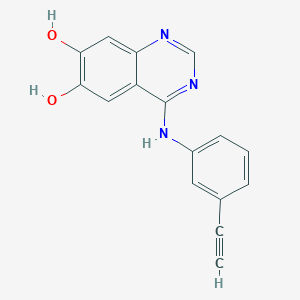
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-tumor, anti-inflammatory, and anti-viral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol typically involves the reaction of 3-ethynylaniline with quinazoline derivatives under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the ethynyl group . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6,7-dione derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-tumor and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to these targets, the compound can block signal transduction pathways that are essential for tumor cell proliferation and survival. This leads to the induction of apoptosis and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A similar quinazoline derivative known for its use in cancer therapy.
Gefitinib: Another quinazoline-based drug used to treat non-small cell lung cancer.
Afatinib: A quinazoline derivative that inhibits multiple tyrosine kinases.
Uniqueness
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol is unique due to its specific substitution pattern and the presence of both ethynyl and diol groups. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
4-(3-ethynylanilino)quinazoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-2-10-4-3-5-11(6-10)19-16-12-7-14(20)15(21)8-13(12)17-9-18-16/h1,3-9,20-21H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKGQADVJHFOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)
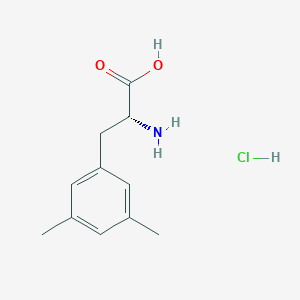
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
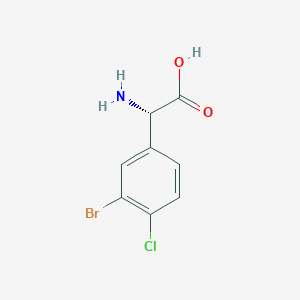
![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
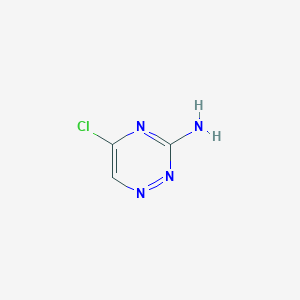
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
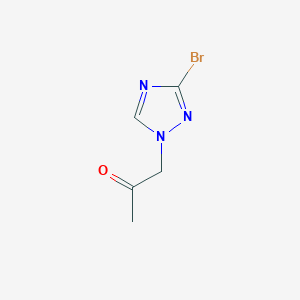
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
